molecular formula C8H6F4 B1296316 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene CAS No. 50561-99-4

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1296316
CAS RN: 50561-99-4
M. Wt: 178.13 g/mol
InChI Key: MBWNJPQUMJMRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Fluoro-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes . Another method involves the reaction of 2,2,2-trifluoroethyl ketone and aqueous ammonia to generate the cyano group .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string: InChI=1S/C8H6F4/c9-7-3-1-6 (2-4-7)5-8 (10,11)12/h1-4H,5H2 . The compound has a total of 12 heavy atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.13 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 0 Ų .

Scientific Research Applications

Soluble Fluoro-Polyimides Synthesis

Soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines with aromatic dianhydrides, demonstrating excellent thermal stability, low moisture absorption, and high hygrothermal stability. This research emphasizes the role of fluorinated compounds in creating materials with superior thermal and physical properties (Xie et al., 2001).

Hyperbranched Poly(arylene ether)s Synthesis

A new trifluoromethyl-activated trifluoro monomer has been used to synthesize hyperbranched poly(arylene ether)s, showing excellent thermal stability and higher glass transition temperatures than their linear analogs, highlighting the significance of fluorinated monomers in developing advanced polymer materials (Banerjee et al., 2009).

Palladium-Catalyzed Trifluoroethylation

Research on the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters explores the incorporation of trifluoroethyl groups into organic molecules, a method that has been widely used in drug design due to the profound changes in biological activity that fluorinated moieties can induce (Zhao & Hu, 2012).

Organometallic Chemistry with Partially Fluorinated Benzenes

The use of fluorobenzenes in organometallic chemistry and catalysis is increasingly recognized, with fluorination affecting the electron density and consequently the binding strength to metal centers. This research highlights the utility of fluorinated benzenes in facilitating organometallic reactions and transition-metal-based catalysis (Pike et al., 2017).

Radical Fluoroalkylation by Visible-Light Photoredox Catalysis

The radical fluoroalkylation of aryl alkenes with fluorinated sulfones under visible-light photoredox catalysis represents an efficient method to incorporate fluorinated moieties into organic frameworks. This approach opens new avenues for accessing fluorinated organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Rong et al., 2017).

properties

IUPAC Name

1-fluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWNJPQUMJMRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964786
Record name 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene

CAS RN

50561-99-4
Record name NSC142232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.